molecular formula C9H4F6O B13536132 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone

Katalognummer: B13536132
Molekulargewicht: 242.12 g/mol
InChI-Schlüssel: JIGNREFJTSUFFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H4F6O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of a suitable precursor with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the use of inert solvents to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both difluoro and trifluoromethyl groups distinguishes it from other similar compounds and may impart distinct chemical and physical properties .

Eigenschaften

Molekularformel

C9H4F6O

Molekulargewicht

242.12 g/mol

IUPAC-Name

2,2-difluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-6-3-4(9(13,14)15)1-2-5(6)7(16)8(11)12/h1-3,8H

InChI-Schlüssel

JIGNREFJTSUFFJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.